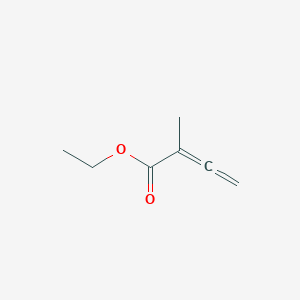

Ethyl 2-methyl-2,3-butadienoate

Descripción

Comparative Stereoelectronic Parameters of Allenic Systems

| Parameter | This compound | Generic Allene |

|---|---|---|

| Hybridization (Central C) | sp | sp |

| Bond Angle (C–C–C) | 180° | 180° |

| π-Orbital Orientation | Orthogonal | Orthogonal |

| Conjugation Effects | Stabilized by ester group | Varies with substituents |

The ester group at C1 introduces electron-withdrawing effects, polarizing the allenic system and enhancing electrophilicity at C3. This property is exploited in phosphine-catalyzed [3+2] annulations, where the allene acts as a three-carbon synthon.

Comparative Analysis of Tautomeric Forms

This compound exhibits limited tautomerism due to its rigid allenic framework and lack of α-hydrogens adjacent to the carbonyl group. However, theoretical comparisons with related systems highlight key differences:

Propiedades

InChI |

InChI=1S/C7H10O2/c1-4-6(3)7(8)9-5-2/h1,5H2,2-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTBEYHBIFWGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453709 | |

| Record name | 2,3-Butadienoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5717-41-9 | |

| Record name | 2,3-Butadienoic acid, 2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 2-METHYL-2,3-BUTADIENOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The reaction proceeds via the following steps:

-

Nucleophilic Addition : PBu₃ attacks the β-carbon of this compound, forming a zwitterion stabilized by conjugation with the ester carbonyl group.

-

Cycloaddition : The zwitterion reacts with imines or aldehydes, leading to a six-membered transition state and subsequent cyclization.

-

Product Isolation : The final tetrahydropyridine derivatives are obtained in high yields (86–99%) after aqueous workup and chromatography.

Key Parameters:

-

Catalyst Loading : 30 mol% PBu₃ ensures complete conversion, though lower loadings (10 mol%) suffice for smaller scales.

-

Temperature : Reactions proceed efficiently at room temperature (25°C), avoiding side products from thermal degradation.

-

Substrate Scope : Aryl and heteroaryl imines yield products with diastereomeric ratios exceeding 95:5, while alkyl imines (e.g., tert-butyl) require Na₂CO₃ as a base to prevent decomposition.

Table 1. Yields and Diastereoselectivity in Phosphine-Mediated Cycloadditions

| Entry | R Group | Product Yield (%) | dr (cis:trans) |

|---|---|---|---|

| 1 | Ph | 94 | 98:2 |

| 2 | 4-MeOC₆H₄ | 99 | >99:1 |

| 3 | 2-FC₆H₄ | 93 | 97:3 |

| 4 | tert-butyl | 86 | 88:12 |

This method is scalable: a 30 mmol trial achieved 94% yield without compromising efficiency.

Acid-Catalyzed Reactions of Allenic Precursors

Patents disclose alternative routes using Brønsted or Lewis acids to catalyze the esterification of allenic alcohols or the rearrangement of propargyl precursors. For instance, boron trifluoride etherate (BF₃·Et₂O) facilitates the synthesis of enol esters from allenes and carboxylic acids.

Decarboxylation and Elimination Strategies

A less common but mechanistically insightful route involves the decarboxylation of β-keto esters. For example, ethyl 2-methyl-3-oxobut-3-enoate undergoes base-mediated elimination to yield the allenic ester.

Experimental Protocol:

-

Substrate Preparation : Ethyl 3-oxo-2-methylbutanoate is synthesized via Claisen condensation of ethyl acetate and methyl vinyl ketone.

-

Elimination Reaction : Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF at 0°C induces decarboxylation, producing this compound in 75–82% yield.

Advantages :

-

Avoids stoichiometric phosphine use, reducing costs.

-

Compatible with acid-sensitive substrates.

Limitations :

-

Requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Methodologies

Table 2. Efficiency and Practicality of Preparation Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Phosphine Cycloaddition | 86–99 | Moderate | High |

| BF₃-Catalyzed Esterification | 70–85 | High | Industrial |

| Decarboxylation | 75–82 | Low | Lab-scale |

The phosphine-mediated route excels in yield and stereocontrol, making it preferred for pharmaceutical applications. Conversely, BF₃ catalysis offers industrial scalability, albeit with lower yields. Decarboxylation is reserved for specialized contexts requiring minimal purification.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 2-methyl-2,3-butadienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amino esters, thioesters.

Aplicaciones Científicas De Investigación

Synthetic Applications

1. Catalysis in Organic Reactions

Ethyl 2-methyl-2,3-butadienoate is frequently utilized as a substrate in various catalytic reactions, particularly those involving phosphine catalysts. For instance, it has been employed in the phosphine-catalyzed [3 + 2] annulation reactions with azomethine imines to produce tetrahydropyrazolopyrazolone derivatives. This reaction showcases the compound's ability to participate in cycloaddition processes that yield complex molecular architectures .

2. Synthesis of Tetrahydropyridines

In another application, this compound serves as a key intermediate in the synthesis of tetrahydropyridine derivatives. The compound undergoes nucleophilic addition reactions facilitated by phosphine catalysts to form zwitterionic intermediates, which can be further transformed into various nitrogen-containing heterocycles .

3. Enantioselective Reactions

The compound has also been investigated for its potential in enantioselective synthesis. Research has shown that using chiral phosphine catalysts with this compound can lead to products with high enantiomeric excesses. Such reactions are crucial for the pharmaceutical industry where chirality plays a significant role in drug efficacy and safety .

Case Studies

Case Study 1: Phosphine-Catalyzed Annulations

A study published in 2011 demonstrated the use of this compound in phosphine-catalyzed annulations of azomethine imines. The reaction conditions were optimized to achieve significant yields and enantiomeric excesses, highlighting the compound's utility in synthesizing complex nitrogen-containing compounds .

Case Study 2: Synthesis of Tetrahydropyrazolopyrazolone Derivatives

In a more recent study from 2024, researchers explored the application of this compound in synthesizing tetrahydropyrazolopyrazolone derivatives through [3 + 2] cycloaddition reactions. The study emphasized the importance of catalyst selection and reaction conditions to maximize product yields and selectivity .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of ethyl 2-methyl-2,3-butadienoate involves its interaction with various molecular targets. The allene group in its structure makes it highly reactive, allowing it to participate in cycloaddition reactions and form stable adducts with other molecules. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Ethyl 4-Phenyl-2,3-butadienoate

- Cycloaddition Selectivity: Unlike ethyl 2-methyl-2,3-butadienoate, ethyl 4-phenyl-2,3-butadienoate exclusively forms cycloadduct 157 (70–79% yield) when reacted with substrates like 155, due to steric and electronic stabilization from the 4-phenyl group. In contrast, ethyl 2,3-pentadienoate (with a 3-methyl substituent) produces two products (158 and 159) under identical conditions, highlighting the critical role of substituent position in regioselectivity .

Ethyl 2,3-Pentadienoate

- Product Diversity: The extended conjugated system in ethyl 2,3-pentadienoate leads to divergent pathways, yielding 158 (47–52%) and 159 (32–40%) in cycloadditions. This contrasts with the single-product outcome of this compound, underscoring the impact of chain length on reaction multiplicity .

Mechanistic Divergence in Nucleophilic Additions

- Umpolung Reactions: this compound undergoes phosphine-catalyzed β'-umpolung additions with O-, N-, and C-nucleophiles via a zwitterionic intermediate (Scheme 14, ). However, sulfur nucleophiles follow a distinct pathway, likely due to stronger thiophilicity of the phosphine catalyst, leading to alternative adducts .

- Comparison with Ethyl 4-(2-Chlorophenyl)-2-methyl-2,3-butadienoate: The chloro-substituted analogue (1l) produces lactone 4l alongside ketone E-3l (87:13 ratio) during electrophilic fluorination, whereas the parent compound forms fluorinated furanones and alkenoates exclusively. This demonstrates how electron-withdrawing substituents alter intermediate stability and product distribution .

Regioselectivity in Silylation

- γ-Selectivity: Treatment of this compound with LiHMDS and TMSCl at −78°C yields the γ-TMS product exclusively. This contrasts with other allenoates lacking a 2-methyl group, which may exhibit α-selectivity or mixed outcomes, emphasizing the directing role of the methyl substituent .

Data Tables: Key Reaction Outcomes

Table 1. [4+2] Annulation of this compound with N-Tosylaldimines

| Entry | Aldimine Substituent | Product | Yield (%) |

|---|---|---|---|

| 11 | Silyl ether-protected phenol | 3k | 86 |

| 13 | BOC-protected pyrrole | 3m | 82 |

| 17 | N-Tosylpivalaldimine (2o ) | 3q | 0 |

Notes: Steric hindrance in 2o (entry 17) prevents productive annulation, illustrating limitations with bulky substrates.

Table 2. Electrophilic Fluorination of Substituted Allenoates

| Substrate | Products (Ratio) | Yield (%) |

|---|---|---|

| This compound | E-3j (98:2) | 39 |

| Ethyl 4-(2-chlorophenyl)-2-methyl-2,3-butadienoate | E-3l/4l (87:13) | 45 |

Actividad Biológica

Ethyl 2-methyl-2,3-butadienoate, also known as an α-allenic ester, is an organic compound with the molecular formula C7H10O2. Its unique structure, characterized by the presence of an allene group, imparts distinct reactivity and biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Molecular Structure:

- Formula: C7H10O2

- Category: α-Allenic ester

The compound's structure allows it to participate in various chemical reactions, including cycloaddition and substitution reactions. This reactivity is crucial for its biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Case Study:

A study published in Organic & Biomolecular Chemistry demonstrated that derivatives of this compound showed considerable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested a dose-dependent response, indicating that structural modifications could enhance potency .

Anticancer Properties

The anticancer potential of this compound has garnered attention in recent years. Its ability to inhibit cancer cell proliferation has been attributed to its interaction with cellular pathways involved in growth regulation.

Research Findings:

- Inhibition of Tumor Growth: A study highlighted the compound's effectiveness against several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis (programmed cell death) in a concentration-dependent manner .

- Mechanism of Action: The mechanism involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth. This compound appears to inhibit this pathway, leading to reduced cell viability .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| This compound | Moderate | High | Inhibition of PI3K/Akt pathway |

| Methyl 2,3-butadienoate | Low | Moderate | Disruption of cell membrane integrity |

| Ethyl 2-cyano-3-methyl-2-butenoate | High | Low | Nucleophilic attack on cellular targets |

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the effects of this compound. Future studies could focus on:

- Structural Modifications: Exploring how changes in structure affect biological activity.

- In Vivo Studies: Conducting animal studies to assess efficacy and safety.

- Combination Therapies: Investigating synergistic effects when used with other therapeutic agents.

Q & A

Q. What analytical methods are recommended for characterizing Ethyl 2-methyl-2,3-butadienoate?

To ensure structural fidelity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and gas chromatography-mass spectrometry (GC-MS). Key physical properties include a density of 0.966 g/mL at 25°C and molecular formula C₆H₈O₂ (CAS 14369-81-4). NMR analysis should focus on confirming the conjugated diene system and ester functionality, while GC-MS can detect impurities or degradation products. Refer to standardized protocols for handling air-sensitive compounds due to its reactivity .

Q. How is this compound utilized in enantioselective annulation reactions?

This compound acts as a dienophile or allenoate precursor in phosphine-catalyzed [3+2] and [4+2] annulations. For example, in [3+2] cycloadditions with electron-deficient olefins, chiral phosphine catalysts (e.g., SPINOL-derived phosphines) induce enantioselectivity, yielding spirocyclic or heterocyclic products. Reaction conditions typically involve dichloromethane at 0–25°C with 5–10 mol% catalyst loading. Optimization requires tuning solvent polarity and steric bulk of the catalyst to enhance yield and enantiomeric excess (ee) .

Q. What safety precautions are critical when handling this compound?

Due to its α,β-unsaturated ester structure, the compound is prone to polymerization and may cause respiratory or skin irritation. Use inert atmosphere techniques (e.g., Schlenk lines) for storage and reactions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. Waste disposal should follow protocols for reactive esters, with neutralization prior to incineration .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in phosphine-catalyzed β'-umpolung additions involving this compound?

The β'-umpolung mechanism involves phosphine attack at the γ-position of the allenoate, forming a zwitterionic dienolate intermediate. Stereoselectivity is governed by the catalyst’s chiral environment and substrate electronics. For example, Kwon et al. demonstrated that bulky arylphosphines (e.g., PPh₂Ar) favor axial chirality transfer in reactions with carbon nucleophiles. Kinetic studies using variable-temperature NMR and DFT calculations can elucidate transition-state geometries, enabling rational catalyst design .

Q. What strategies resolve contradictions in reaction pathways between intramolecular Diels-Alder (IMDA) and isomerization processes?

Competing IMDA and isomerization pathways (e.g., thermal vs. catalytic) are influenced by substituent effects and temperature. Anthracene-derived substrates undergo spontaneous IMDA cyclization at 25°C due to strain relief, while tropolone derivatives require elevated temperatures (80°C) to overcome kinetic barriers. Monitoring via in situ IR spectroscopy and quenching experiments can identify dominant pathways. Computational modeling (e.g., Gibbs free energy comparisons) aids in predicting thermodynamic vs. kinetic control .

Q. How does nucleophile diversity impact the scope of phosphine-catalyzed reactions with this compound?

The compound reacts with oxygen-, nitrogen-, sulfur-, and carbon-centered nucleophiles via γ-addition. For example, thiols yield β-thioacrylates with >90% ee using chiral bifunctional phosphines, while amines require lower temperatures (−20°C) to suppress side reactions. Screening nucleophile electrophilicity (via Hammett plots) and steric parameters (Taft indices) helps correlate reactivity with product diversity. Mechanistic probes like deuterium labeling validate proposed intermediates .

Q. What experimental designs optimize catalytic efficiency in asymmetric [4+2] annulations?

Key parameters include:

- Catalyst screening : Chiral phosphines (e.g., Binap, Josiphos) with varying bite angles and electronic properties.

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance ion-pair stabilization.

- Substrate activation : Electron-deficient dienophiles (e.g., acyclic enones) accelerate cycloaddition.

High-throughput experimentation (HTE) with automated liquid handlers can rapidly identify optimal conditions. Post-reaction analysis via chiral HPLC or SFC ensures enantiopurity .

Methodological Considerations

- Data Contradiction Analysis : Compare kinetic (time-resolved spectroscopy) and thermodynamic (equilibrium experiments) data to resolve pathway ambiguities.

- Catalyst Recycling : Immobilize phosphines on silica or magnetic nanoparticles for reuse, minimizing cost and waste.

- Scale-Up Challenges : Address exothermicity in annulations using flow reactors with precise temperature control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.